molecular formula C8H12Cl2OS2 B15167321 Cyclobutanone, 3-chloro-3-(chlorodithio)-2,2,4,4-tetramethyl- CAS No. 454204-72-9

Cyclobutanone, 3-chloro-3-(chlorodithio)-2,2,4,4-tetramethyl-

Cat. No.: B15167321
CAS No.: 454204-72-9
M. Wt: 259.2 g/mol
InChI Key: DCXAKSSBMMYUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutanone, 3-chloro-3-(chlorodithio)-2,2,4,4-tetramethyl- is a specialized organic compound featuring a cyclobutanone ring with multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutanone derivatives often involves palladium-catalyzed cross-coupling reactions. For instance, cyclobutanone-derived N-sulfonylhydrazones can be reacted with aryl or benzyl halides to produce structurally diversified products, including cyclobutenes and methylenecyclobutanes . Another method involves the [2 + 2] cycloaddition of terminal alkenes with allenoates, which enables the rapid synthesis of 1,3-substituted cyclobutanes under simple and robust reaction conditions .

Industrial Production Methods

Industrial production methods for cyclobutanone derivatives typically involve large-scale chemical reactions under controlled conditions. For example, the oxidation of cyclobutanol can yield cyclobutanone . These methods are designed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanone, 3-chloro-3-(chlorodithio)-2,2,4,4-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, aryl or benzyl halides, and oxidizing agents like potassium permanganate or chromium trioxide. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions include cyclobutenes, methylenecyclobutanes, and conjugated dienes. These products are valuable intermediates in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism of action of cyclobutanone, 3-chloro-3-(chlorodithio)-2,2,4,4-tetramethyl- involves its interaction with molecular targets through covalent bonding. The compound’s unique structure allows it to act as a covalent warhead, forming stable adducts with target molecules. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutanone, 3-chloro-3-(chlorodithio)-2,2,4,4-tetramethyl- is unique due to its multiple substituents and the presence of both chlorine and sulfur atoms.

Properties

CAS No.

454204-72-9

Molecular Formula

C8H12Cl2OS2

Molecular Weight

259.2 g/mol

IUPAC Name

(1-chloro-2,2,4,4-tetramethyl-3-oxocyclobutyl)sulfanyl thiohypochlorite

InChI

InChI=1S/C8H12Cl2OS2/c1-6(2)5(11)7(3,4)8(6,9)12-13-10/h1-4H3

InChI Key

DCXAKSSBMMYUKG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(C1(SSCl)Cl)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.